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Compound of Interest

Compound Name: 3-Bromo-2-fluoropyridine

Cat. No.: B1273648 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Bromo-2-fluoropyridine, a key building block in pharmaceutical and agrochemical

research. Due to the limited availability of publicly accessible, experimentally verified spectra

for this specific compound, this guide presents predicted data based on established

spectroscopic principles and data from analogous compounds. It also outlines detailed

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, and includes a visual workflow for spectroscopic analysis.

Data Presentation
The following tables summarize the anticipated quantitative spectroscopic data for 3-Bromo-2-
fluoropyridine. These values are estimates and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-4 7.4 - 7.6 ddd

J(H4-H5) ≈ 7-8, J(H4-

F) ≈ 4-5, J(H4-H6) ≈

1-2

H-5 7.1 - 7.3 ddd

J(H5-H4) ≈ 7-8, J(H5-

H6) ≈ 4-5, J(H5-F) ≈

1-2

H-6 8.1 - 8.3 m -

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon
Predicted Chemical Shift
(δ, ppm)

Predicted C-F Coupling (J,
Hz)

C-2 158 - 162 ¹J(C-F) ≈ 230-250

C-3 108 - 112 ²J(C-F) ≈ 20-30

C-4 125 - 129 ³J(C-F) ≈ 5-10

C-5 122 - 126 ⁴J(C-F) ≈ 1-3

C-6 148 - 152 ³J(C-F) ≈ 15-20

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Fluorine Predicted Chemical Shift (δ, ppm)

F-2 -70 to -90

Table 4: Predicted Infrared (IR) Spectroscopy Data
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Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H stretching (aromatic) 3100 - 3000 Medium

C=N stretching 1600 - 1550 Strong

C=C stretching (aromatic) 1550 - 1400 Strong to Medium

C-F stretching 1250 - 1150 Strong

C-Br stretching 700 - 600 Medium to Strong

Table 5: Predicted Mass Spectrometry (MS) Data

Ion Predicted m/z Notes

[M]⁺ 175/177

Molecular ion peak with

characteristic bromine isotope

pattern (¹⁹Br/⁸¹Br ≈ 1:1)

[M-Br]⁺ 96 Loss of bromine radical

[M-HCN]⁺ 148/150
Loss of hydrogen cyanide from

the pyridine ring

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 3-Bromo-2-
fluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 3-Bromo-2-fluoropyridine.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Use a 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024-4096 scans.

¹⁹F NMR:

Acquire a proton-decoupled ¹⁹F spectrum.

Use a dedicated or broadband probe tuned to the fluorine frequency.

Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).

Typical parameters: spectral width of -50 to -150 ppm, acquisition time of 1-2 seconds,

relaxation delay of 1-2 seconds, and 64-256 scans.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Place a small drop of liquid 3-Bromo-2-fluoropyridine directly onto the center of the ATR

crystal.
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Apply consistent pressure using the ATR accessory's pressure arm to ensure good contact

between the sample and the crystal.

Instrumentation and Data Acquisition:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Perform an ATR correction on the resulting spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 3-Bromo-2-fluoropyridine (approximately 10-100 µg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - EI):

Use a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

GC conditions:

Injector temperature: 250 °C.

Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Oven program: Start at 50 °C for 1 minute, then ramp at 10-20 °C/min to 250 °C and

hold for 5 minutes.

Carrier gas: Helium at a constant flow of 1 mL/min.

MS conditions:
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Ionization mode: Electron Ionization (EI) at 70 eV.

Mass analyzer: Quadrupole or Time-of-Flight (TOF).

Scan range: m/z 40-400.

Source temperature: 230 °C.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 3-Bromo-2-fluoropyridine.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of 3-Bromo-2-fluoropyridine.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-2-fluoropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273648#spectroscopic-data-of-3-bromo-2-
fluoropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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